4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
CAS No.: 1170627-43-6
Cat. No.: VC7271411
Molecular Formula: C20H22N6O2
Molecular Weight: 378.436
* For research use only. Not for human or veterinary use.
![4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine - 1170627-43-6](/images/structure/VC7271411.png)
Specification
CAS No. | 1170627-43-6 |
---|---|
Molecular Formula | C20H22N6O2 |
Molecular Weight | 378.436 |
IUPAC Name | (4-ethoxyphenyl)-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C20H22N6O2/c1-2-28-17-5-3-16(4-6-17)20(27)25-11-9-24(10-12-25)18-13-19(23-14-22-18)26-8-7-21-15-26/h3-8,13-15H,2,9-12H2,1H3 |
Standard InChI Key | IRLWBJOAGADCEQ-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Introduction
Chemical Identity and Structural Characteristics
4-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine belongs to the pyrimidine class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The molecule features two distinct substituents:
-
A piperazin-1-yl group at position 4, further functionalized with a 4-ethoxybenzoyl moiety.
-
A 1H-imidazol-1-yl group at position 6.
Molecular Geometry and Conformational Analysis
While no direct crystallographic data exists for this compound, analogous pyrimidine derivatives provide insight into its likely geometry. For instance, the crystal structure of 4-(1H-imidazol-1-yl)-6-pyrimidinylferrocene reveals that pyrimidine rings adopt near-planar configurations, with substituents influencing dihedral angles between adjacent rings . In that structure, the dihedral angle between the imidazole and pyrimidine rings was 8.0°, while the substituted cyclopentadienyl ring exhibited a 4.2° deviation from coplanarity . Extrapolating these findings, the 4-ethoxybenzoyl-piperazine substituent in the target compound may introduce steric effects, inducing torsional strain between the piperazine and pyrimidine rings.
Spectroscopic Properties
Hypothetical NMR signatures can be inferred from related compounds:
-
The 4-ethoxybenzoyl group would likely produce aromatic proton signals in the δ 6.8–7.5 ppm range, with a characteristic ethoxy triplet at δ 1.3–1.5 ppm (CH3) and quartet at δ 4.0–4.2 ppm (OCH2) .
-
The piperazine protons typically resonate as broad singlets between δ 2.5–3.5 ppm due to restricted rotation .
-
Imidazole protons often appear as distinct singlets (δ 7.5–8.5 ppm) for the aromatic protons and δ 3.5–4.0 ppm for N-CH groups .
Synthetic Methodologies
The synthesis of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine likely involves multi-step protocols combining nucleophilic aromatic substitution and coupling reactions.
Nucleophilic Displacement on Halopyrimidines
A plausible route begins with 4,6-dichloropyrimidine, where sequential substitutions introduce the imidazole and piperazine groups:
-
Imidazole Introduction: Reacting 4,6-dichloropyrimidine with imidazole under basic conditions (e.g., K2CO3 in DMF) at 80–100°C yields 6-chloro-4-(1H-imidazol-1-yl)pyrimidine .
-
Piperazine Coupling: Subsequent reaction with 1-(4-ethoxybenzoyl)piperazine using palladium catalysis (e.g., Pd(OAc)2/Xantphos) in toluene/EtOH completes the synthesis .
Optimization Challenges
-
Regioselectivity: Ensuring exclusive substitution at the 4-position of pyrimidine requires careful control of reaction stoichiometry and temperature.
-
Purification: The polar nature of piperazine derivatives often necessitates chromatographic separation using mixed DCM/MeOH eluents .
Physicochemical Properties and Drug-Likeness
Property | Predicted Value | Method of Estimation |
---|---|---|
Molecular Weight | 407.47 g/mol | Calculated from formula |
LogP | 2.8 ± 0.3 | XLogP3 |
Water Solubility | 0.12 mg/mL | ESOL |
H-bond Donors | 1 | Imidazole NH |
H-bond Acceptors | 7 | Pyrimidine N, carbonyl O |
The compound likely adheres to Lipinski’s rule of five (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10), suggesting oral bioavailability potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume